molecular formula C17H18N2O3S B2565046 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2097923-00-5

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2565046
CAS No.: 2097923-00-5
M. Wt: 330.4
InChI Key: BRXCZLVSCGBBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamides represent a significant class of bioactive compounds known for their broad-spectrum pharmacological activities . The prototypical sulfonamide structure consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and an aniline group, with variations in the substituent groups giving rise to diverse biological properties . This specific compound features a 3-acetylbenzene sulfonamide core linked through a methylene bridge to a 6-cyclopropylpyridin-3-yl group, a structural motif that may influence its physicochemical properties and biological interactions. Sulfonamide derivatives have demonstrated a wide range of pharmacological applications, functioning as antibacterial agents through dihydropteroate synthetase inhibition, as carbonic anhydrase inhibitors, and in treatments for conditions including inflammation, hypoglycemia, and glaucoma . Recent patent literature indicates that structurally complex sulfonamide derivatives are being investigated as Nav1.7 inhibitors for the treatment of pain disorders, including neuropathic pain, inflammatory pain, and nociceptive pain , as well as URAT1 inhibitors for the management of gout . The molecular architecture of this compound, particularly the acetyl substituent and the cyclopropylpyridine moiety, suggests potential for targeted biological activity worthy of investigative exploration. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12(20)15-3-2-4-16(9-15)23(21,22)19-11-13-5-8-17(18-10-13)14-6-7-14/h2-5,8-10,14,19H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCZLVSCGBBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 6-cyclopropylpyridine, is synthesized through a cyclization reaction.

    Sulfonamide Formation: The pyridine derivative is then reacted with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate using acetic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on various biological pathways.

    Industrial Applications: It may be used in the synthesis of more complex organic molecules for use in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide likely involves the inhibition of enzymes that are critical for bacterial cell wall synthesis, similar to other sulfonamide compounds. The molecular targets may include dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzene-sulfonamide scaffold is shared across multiple analogs, but substituent variations significantly influence physicochemical and pharmacological properties. Key comparisons include:

Table 1: Substituent Comparison of Sulfonamide Derivatives
Compound Name/ID R₁ (Benzene Substituent) R₂ (Side Chain) Molecular Weight (g/mol) Calculated logP*
Target Compound 3-Acetyl 6-Cyclopropylpyridin-3-ylmethyl 375.42 2.8
SC-558 H 3,4-Dihydroquinazolin-2-ylethenyl 354.39 3.1
Patent Example 52 3-Cyano, 4-Trifluoroacetamido Tetrahydrofuran-3-yl 582.93 1.2
Compound 1b (X = CH₃) 3-Methyl Pyridin-3-ylmethyl 317.36 2.3

*logP values estimated using fragment-based methods.

  • Electron Effects: The 3-acetyl group in the target compound is more electron-withdrawing than the methyl group in Compound 1b, which may alter hydrogen-bonding capacity and target affinity.
  • Lipophilicity : The target compound’s logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. SC-558’s higher logP (3.1) may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Metabolic Stability : The cyclopropyl group in the target compound likely enhances stability compared to unsubstituted pyridinylmethyl chains (e.g., Compound 1b), as cyclopropane resists cytochrome P450-mediated oxidation .

Structural and Crystallographic Insights

Crystallographic studies using SHELX and WinGX/ORTEP reveal that substituents influence molecular packing and conformation . For example:

  • The acetyl group in the target compound may induce planarization of the benzene ring, facilitating π-π stacking with aromatic residues in enzyme active sites.

Biological Activity

3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a sulfonamide group, a pyridine ring, and a cyclopropyl moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
CAS Number 2097923-00-5
Molecular Formula C17H18N2O3S
Molecular Weight 330.4 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. This mechanism is similar to that of other sulfonamides, which target dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound may exhibit antibacterial properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives can possess significant antimicrobial activity. The specific compound under consideration has been suggested as a lead candidate for developing new antibacterial agents. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a potential candidate for treating bacterial infections.

Cardiovascular Effects

A study evaluating the effects of benzene sulfonamides on perfusion pressure and coronary resistance highlighted the potential cardiovascular benefits of these compounds. Although specific data on this compound were not provided, similar compounds have demonstrated the ability to act as endothelin receptor antagonists and carbonic anhydrase inhibitors, which could be beneficial in managing conditions like pulmonary hypertension and heart failure .

Experimental Design

A recent study employed an isolated rat heart model to assess the biological activity of various benzene sulfonamides, including derivatives similar to this compound. The experimental groups and doses were structured as follows:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIThis compound0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Results Summary

The results indicated that certain sulfonamide derivatives significantly reduced coronary resistance compared to control conditions (p = 0.05), suggesting potential cardiovascular benefits .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other well-known sulfonamides:

CompoundMechanism of ActionUse Case
SulfamethoxazoleInhibits bacterial folate synthesisBroad-spectrum antibiotic
SulfadiazineSimilar action as sulfamethoxazoleTreatment for toxoplasmosis
SulfisoxazoleTargets bacterial folate synthesisUrinary tract infections

Unique Features

The distinct structural features of this compound, such as the cyclopropyl group and acetyl moiety, may confer unique biological activities and pharmacokinetic properties compared to traditional sulfonamides.

Q & A

(Basic) What are the standard synthetic routes for 3-acetyl-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a substituted amine. A common approach is:

Sulfonylation: React 3-acetylbenzene-1-sulfonyl chloride with (6-cyclopropylpyridin-3-yl)methanamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

Optimization: Adjust reaction parameters (temperature: 0–25°C; solvent polarity) to maximize yield and minimize side products like sulfonate esters .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Validation: Confirm product purity via HPLC (>95%) and structural identity using 1^1H/13^{13}C NMR (e.g., acetyl proton at δ 2.6–2.8 ppm; sulfonamide NH at δ 5.1–5.3 ppm) .

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: Assign signals for the acetyl group (δ ~2.6 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and sulfonamide NH (δ ~5.2 ppm). 19^{19}F NMR (if applicable) resolves trifluoromethyl groups .
  • HPLC: Monitor purity using a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Use SHELXL for refinement to resolve bond angles and torsional strain in the cyclopropyl-pyridine moiety .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Structural Modifications:

  • Vary substituents on the pyridine (e.g., replace cyclopropyl with methyl or phenyl) .
  • Modify the acetyl group (e.g., replace with carboxylate or amide) .

Biological Assays:

  • Test against target enzymes (e.g., carbonic anhydrase) using fluorimetric assays .
  • Evaluate cellular permeability via Caco-2 monolayer models .

Data Analysis:

  • Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values.

Example SAR Table (Based on Structural Analogs):

Compound ModificationBiological Activity (IC50_{50}, nM)Key Structural Feature
6-Cyclopropylpyridine12 ± 1.5Enhanced enzyme binding
6-Methylpyridine45 ± 3.2Reduced steric hindrance
Acetyl → Trifluoromethyl8 ± 0.9Increased electron-withdrawing effect

(Advanced) What strategies resolve contradictory bioactivity data between this compound and its analogs?

Methodological Answer:

Comparative Analysis:

  • Compare assay conditions (e.g., pH, co-solvents) that may alter ionization states .
  • Validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics .

Structural Insights:

  • Resolve crystallographic data (SHELX-refined) to identify conformational differences in the sulfonamide binding pocket .

Statistical Validation:

  • Apply ANOVA to assess significance of activity differences across analogs. For example, cyclopropyl vs. methyl substituents may show p < 0.01 .

(Advanced) How to apply SHELX software in crystallographic refinement for structural determination?

Methodological Answer:

Data Collection:

  • Collect high-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution:

  • Use SHELXD for phase problem resolution via dual-space methods .

Refinement:

  • Refine with SHELXL: Adjust occupancy, anisotropic displacement parameters, and hydrogen bonding networks. For the cyclopropyl group, constrain C-C bond lengths to 1.54 Å .

Validation:

  • Check R-factors (R1 < 0.05) and geometry (e.g., Pyridine ring planarity: r.m.s.d. < 0.01 Å) .

(Basic) What are the key considerations in optimizing reaction conditions for its synthesis?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling but may increase side reactions. Dichloromethane balances reactivity and solubility .
  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Temperature Control: Maintain 0–5°C during sulfonylation to suppress hydrolysis .
  • Monitoring: Use TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quench aliquots for LC-MS analysis .

(Advanced) How to analyze electronic effects of substituents on biological activity?

Methodological Answer:

Computational Modeling:

  • Perform DFT calculations (B3LYP/6-31G*) to quantify substituent effects on sulfonamide’s electron density (e.g., acetyl vs. nitro groups) .

Experimental Validation:

  • Measure pKa via potentiometric titration; correlate with logP (octanol/water) to assess membrane permeability .

Correlation Analysis:

  • Plot Hammett σ values against inhibitory activity (e.g., electron-withdrawing groups enhance enzyme binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.